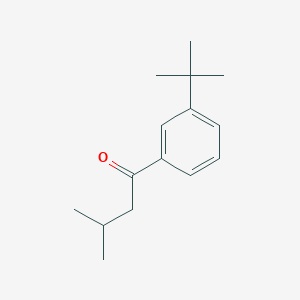

3'-tert-Butyl-3-methylbutyrophenone

Description

3'-tert-Butyl-3-methylbutyrophenone is a substituted butyrophenone derivative characterized by a tert-butyl group at the 3' position of the phenyl ring and a methyl group at the 3-position of the ketone-bearing side chain. This structural configuration imparts unique steric and electronic properties, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name |

1-(3-tert-butylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)9-14(16)12-7-6-8-13(10-12)15(3,4)5/h6-8,10-11H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRVBMSIZOBNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-tert-Butyl-3-methylbutyrophenone typically involves the alkylation of a phenone precursor with tert-butyl and methyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the phenone ring .

Industrial Production Methods

In industrial settings, the production of 3’-tert-Butyl-3-methylbutyrophenone may involve continuous flow processes to enhance efficiency and yield. These methods leverage advanced reactor designs to maintain optimal reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3’-tert-Butyl-3-methylbutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3’-tert-Butyl-3-methylbutyrophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3’-tert-Butyl-3-methylbutyrophenone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-tert-Butylphenyl Trifluoromethanesulfonate

- Structure: Shares the 3-tert-butylphenyl moiety but differs in functional groups (sulfonate ester vs. butyrophenone).

- Properties: Purity: >95.0% (HPLC), comparable to high-purity ketones used in synthesis . Stability: Sulfonate esters are typically more reactive toward nucleophilic substitution than ketones, suggesting differences in synthetic utility . Price: ¥28,000 for 5g (Kanto Reagents, 2022), indicating higher commercial value than simpler butyrophenones due to functional group complexity .

Methylbutanal Isomers (2-methylbutanal vs. 3-methylbutanal)

- Structural Influence: 2-methylbutanal (CAS 96-17-3): Methyl group at the 2-position reduces steric hindrance, enhancing reactivity in aldol condensations.

- Relevance to Target Compound: The tert-butyl group in 3'-tert-Butyl-3-methylbutyrophenone introduces greater steric hindrance than methyl substituents, likely affecting its reactivity in cross-coupling or hydrogenation reactions .

Methylbiphenyl Derivatives

- Example : 1,1'-Biphenyl, methyl- (CAS 16667)

- Comparison: Biphenyl systems lack the ketone functionality of butyrophenones, reducing their polarity and altering solubility profiles. This highlights the role of the ketone group in this compound for hydrogen bonding or coordination chemistry .

Table 1: Key Properties of Analogous Compounds

| Compound | Molecular Weight | CAS RN | Purity | Price (5g) | Key Functional Group |

|---|---|---|---|---|---|

| 3-tert-Butylphenyl trifluoromethanesulfonate | 282.28 | 201851-06-1 | >95.0% | ¥28,000 | Sulfonate ester |

| 2-methylbutanal | 86.13 | 96-17-3 | N/A | N/A | Aldehyde |

| 3-methylbutanal | 86.13 | 590-86-3 | N/A | N/A | Aldehyde |

| This compound* | ~218.3 (estimated) | N/A | N/A | N/A | Ketone |

*Estimated based on structural analogs.

- Synthetic Routes: 3-tert-Butylphenyl trifluoromethanesulfonate: Likely synthesized via sulfonation of 3-tert-butylphenol, a route adaptable to butyrophenone derivatives with tert-butyl groups . Challenges: Steric bulk from the tert-butyl group may necessitate harsh conditions or specialized catalysts for ketone formation.

Biological Activity

3'-tert-Butyl-3-methylbutyrophenone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a phenone moiety with a tert-butyl group and a methyl group attached to the butyrophenone framework. Its molecular formula is C15H22O, and it has a molecular weight of approximately 234.34 g/mol. The presence of the bulky tert-butyl group may influence its lipophilicity and metabolic stability, which are critical factors in drug design .

| Property | Value |

|---|---|

| Molecular Formula | C15H22O |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties. Its mechanism often involves:

- Enzyme inhibition : Compounds like this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor binding : The compound may interact with certain receptors, modulating their activity and influencing cellular responses.

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of various substituted phenones, including this compound, against different cancer cell lines. Results indicated significant cytotoxicity in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Properties : Research investigating the antimicrobial efficacy of similar compounds found that derivatives of butyrophenones exhibited activity against several bacterial strains. While specific data for this compound is limited, its structural similarity suggests potential effectiveness.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

- Bulky Substituents : The tert-butyl group increases lipophilicity, which can enhance membrane permeability but may also affect metabolic stability.

- Functional Group Variation : Modifications to the carbon chain or additional functional groups can lead to changes in potency and selectivity towards biological targets.

Table 2: SAR Insights for Butyrophenone Derivatives

| Substituent | Effect on Activity |

|---|---|

| Tert-butyl | Increased lipophilicity; potential for higher bioavailability |

| Methyl | Enhanced potency in certain cancer cell lines |

| Halogenated groups | Altered receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.